2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrrolidinyl group, and a fluoropyrimidinyl group.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to be valuable scaffolds in the treatment of epilepsy .
Result of Action
The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule , which could potentially influence its action in different environments.
Preparation Methods
The synthesis of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Comparison with Similar Compounds
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be compared with other similar compounds that have cyclopentyl, pyrrolidinyl, or fluoropyrimidinyl groups. Some similar compounds include:
- 2-Cyclopentyl-1-(3-pyrrolidinyl)ethanone
- 2-Cyclopentyl-1-(3-(5-fluoropyrimidinyl)oxy)pyrrolidin-1-yl)ethanone
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known by its CAS number 2034359-88-9, is a synthetic organic compound notable for its potential biological activities. This compound features a cyclopentyl group, a pyrrolidine ring, and a fluorinated pyrimidine moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is essential for its potential application in medicinal chemistry.
The molecular formula of this compound is C15H20FN3O2, with a molecular weight of approximately 293.36 g/mol. The structure includes key functional groups that are critical for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H20FN3O2 |
Molecular Weight | 293.36 g/mol |
CAS Number | 2034359-88-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the pyrimidine ring enhances the compound's binding affinity and metabolic stability compared to similar compounds lacking this modification .
Target Interactions
Research indicates that compounds containing fluorinated pyrimidines can exhibit enhanced interactions with various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Case Studies
- Antiviral Activity : Similar fluorinated pyrimidines have demonstrated broad-spectrum antiviral activity, particularly against viruses that exploit pyrimidine biosynthesis pathways . This suggests that this compound may possess similar properties.
- Cancer Research : Compounds with structural similarities have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. For instance, chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in vitro .
- Pharmacokinetics : Studies on the metabolism of related compounds indicate that the fluorinated moiety can influence the biotransformation processes, potentially leading to improved pharmacokinetic profiles .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Biological Activity | Unique Features |
---|---|---|
N-cyclopentyl-3-(5-chloropyrimidin-2-yloxy)pyrrolidine | Moderate enzyme inhibition | Chlorine substitution |
N-cyclopentyl-3-(5-bromopyrimidin-2-yloxy)pyrrolidine | Lower binding affinity | Bromine substitution |
2-Cyclopentyl-1-(3-(5-fluoropyrimidin-2-yloxy)pyrrolidine | Potentially high binding affinity | Fluorine substitution enhances stability |
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-12-8-17-15(18-9-12)21-13-5-6-19(10-13)14(20)7-11-3-1-2-4-11/h8-9,11,13H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLMTULGHJEIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.